molecular formula C28H28N4O5 B6514173 3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892277-05-3

3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6514173
CAS RN: 892277-05-3
M. Wt: 500.5 g/mol
InChI Key: XDIDOMHMMPEAEZ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has been substituted with methoxyphenyl and piperazine groups, which could potentially affect its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl and piperazine substitutions could potentially introduce steric hindrance and affect the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The methoxy groups could potentially undergo reactions typical of ethers, while the piperazine could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-36-22-8-3-19(4-9-22)18-32-27(34)24-12-5-20(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)21-6-10-23(37-2)11-7-21/h3-12,17H,13-16,18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDOMHMMPEAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

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